molecular formula C8H10N4S2 B1334196 1,3-Phenylene-bis(2-thiourea) CAS No. 2591-01-7

1,3-Phenylene-bis(2-thiourea)

Cat. No. B1334196
CAS RN: 2591-01-7
M. Wt: 226.3 g/mol
InChI Key: PZMVHTFOYWAHTK-UHFFFAOYSA-N
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Description

The compound "1,3-Phenylene-bis(2-thiourea)" is not directly mentioned in the provided papers. However, the papers discuss various thiourea derivatives and their synthesis, characterization, and applications, which can provide insights into the general class of compounds to which "1,3-Phenylene-bis(2-thiourea)" belongs. Thioureas are known for their versatile applications, including their use as catalysts, in material science, and in pharmaceuticals due to their biological activities .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves multi-step processes. For instance, the synthesis of 3,3'-(1,4-phenylene)-bis[2-alkoxycarbonyl-alkyl)-2-thio-benzoxaphosphinines] is achieved through a two-step process starting with the preparation of a monochloride intermediate, followed by a reaction with amino acid esters in the presence of triethylamine at reflux temperature . Similarly, macrocyclic bis(thioureas) are synthesized from diaminobiaryl and bis(isothiocyanato)biaryl derivatives . These methods indicate the complexity and specificity required in synthesizing thiourea derivatives.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized using various spectroscopic techniques. For example, the synthesized compounds in the papers were characterized by IR, 1H, 13C, 31P NMR , and MS . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the thiourea moiety. The molecular structure is crucial for the properties and reactivity of the compounds.

Chemical Reactions Analysis

Thiourea derivatives participate in a wide range of chemical reactions, often as catalysts. For instance, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is used as a hydrogen-bonding organocatalyst in various reactions . The reactivity of thioureas is influenced by their ability to form hydrogen bonds and their prototropic equilibria, which can lead to different reaction pathways, including sigmatropic shifts and heteroene reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are diverse. For example, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has a melting point of 172-173°C and is soluble in organic solvents like methanol, ethanol, and DMSO, but insoluble in water and hexane . The solubility and thermal properties are important for the practical applications of these compounds. Additionally, the presence of thiourea groups in polymers can significantly affect their physical properties, such as glass transition temperature (Tg) .

Case Studies

The papers provide case studies of the synthesized thiourea derivatives, demonstrating their potential applications. For instance, some of the synthesized 1,3-bis(2-alkylthio-1,3,4-oxadiazole-5-yl)phenylenes exhibit excellent fungicidal activities . The antioxidant activity of certain thiourea derivatives is also highlighted . These case studies underscore the importance of thiourea derivatives in various fields, including agriculture and medicine.

Scientific Research Applications

Application 1: Covalent Organic Frameworks (COFs)

  • Summary : The compound has been used to construct flexible thiourea-linked COFs. These frameworks are explored for their potential to modulate properties through new linkages .
  • Methods : The synthesis involved the condensation of 1,3,5-triformylphloroglucinol with derivatives of 1,3-Phenylene-bis(2-thiourea) to form COFs with thiourea linkages .
  • Results : This was the first instance of COFs being constructed with thiourea linkages, marking a significant advancement in the field .

Application 2: Biological Activities

  • Summary : Thiourea derivatives, including 1,3-Phenylene-bis(2-thiourea), have shown a wide range of biological activities such as antitumor, antimicrobial, and enzyme inhibitory effects .
  • Methods : Various thiourea compounds were synthesized and tested for biological activity against different targets, including bacteria, fungi, and cancer cells .
  • Results : The studies demonstrated significant biological activities, positioning these compounds as potential candidates for drug development .

Application 3: Chemosensors

  • Summary : 1,3-Phenylene-bis(2-thiourea) has been utilized in the development of chemosensors due to its ability to bind with various substances .
  • Methods : The compound’s binding properties were exploited to detect specific ions or molecules, with changes in optical properties indicating the presence of the analyte .
  • Results : The chemosensors developed showed high sensitivity and selectivity for the targeted analytes .

Application 4: Flame Retardants

  • Summary : The compound’s inherent properties have been applied to enhance the flame retardancy of materials .
  • Methods : 1,3-Phenylene-bis(2-thiourea) was incorporated into materials, and its effectiveness as a flame retardant was assessed through combustion tests .
  • Results : Materials treated with the compound exhibited improved resistance to fire, with a reduction in flammability parameters .

Application 5: Organocatalysts

  • Summary : The compound has been used as an organocatalyst in various chemical reactions due to its catalytic properties .
  • Methods : 1,3-Phenylene-bis(2-thiourea) was employed in catalytic amounts to facilitate chemical transformations, with reaction conditions optimized for best results .
  • Results : The use of the compound as an organocatalyst led to increased reaction rates and improved yields of the desired products .

Application 6: Coordination Chemistry

  • Summary : The ligating properties of 1,3-Phenylene-bis(2-thiourea) have been explored for forming transition metal complex compounds .
  • Methods : The compound was reacted with various metal ions to form complexes, and the structures were analyzed using spectroscopic and crystallographic techniques .
  • Results : The formation of these complexes was confirmed, and their potential applications in catalysis and materials science were highlighted .

Application 7: Asymmetric Catalysis

  • Summary : The compound has been used in asymmetric Michael addition reactions, serving as a catalyst to produce chiral molecules with high enantioselectivity .
  • Methods : Employing Takemoto’s thiourea catalyst, the asymmetric Michael addition of bis(phenylthio)propan-2-one to nitroalkenes was performed under mild conditions .
  • Results : The reaction yielded products with synthetically useful yields and high diastereo- and enantioselectivities, with enantiomeric excess improved up to 98% after a single crystallization step .

Application 8: Antimicrobial Agents

  • Summary : Thiourea derivatives, including 1,3-Phenylene-bis(2-thiourea), have been investigated for their potential as antimicrobial agents .
  • Methods : Newly synthesized bis-acyl-thiourea derivatives were tested for their antimicrobial efficacy against various pathogens .
  • Results : The compounds displayed a broad spectrum of activity, suggesting their use as antimicrobial agents in medical chemistry .

Application 9: Biological Activity Profiling

  • Summary : The compound’s derivatives have been profiled for a range of biological activities, including as influenza virus inhibitors, anti-epileptic, and anti-HIV medications .
  • Methods : A series of bis-acyl-thiourea derivatives were synthesized and their biological activities were assessed through various bioassays .
  • Results : The derivatives exhibited significant biological activity, marking them as potential candidates for various therapeutic applications .

Application 10: Synthesis of Heterocyclic Compounds

  • Summary : The compound is used in the synthesis of various important heterocyclic compounds due to the presence of sulfur and nitrogen atoms, which offer multiple bonding possibilities .
  • Methods : It involves reactions with different reagents to form heterocycles, which are crucial in pharmaceuticals and agrochemicals .
  • Results : The synthesis has led to the creation of compounds with potential applications in medicine and agriculture .

Application 11: Molecular Recognition

  • Summary : The compound’s derivatives are studied for their role in molecular recognition, which is fundamental in biological systems for the selective interaction between two or more molecules .
  • Methods : This involves the study of the binding interactions between the compound’s derivatives and various biological targets .
  • Results : Insights from these studies are essential for drug design and diagnostic assays .

Application 12: Agriculture

  • Summary : Thiourea derivatives are explored for their herbicidal and pesticidal activities, offering a potential alternative to traditional agrochemicals .
  • Methods : The compounds are tested for their efficacy in controlling weeds and pests in crop cultivation .
  • Results : Some derivatives have shown promising results, indicating their potential use in sustainable agriculture .

Application 13: Pharmacological Activities

  • Summary : The compound’s derivatives exhibit a wide range of pharmacological activities, including antitumor, antiviral, and antidiabetic effects .
  • Methods : These activities are assessed through various bioassays and pharmacological studies .
  • Results : The findings support the potential therapeutic applications of these derivatives in treating various diseases .

Application 14: Materials Science

  • Summary : The compound is used in the development of advanced materials, such as adhesives, thermal stabilizers, and polymers .
  • Methods : It involves the incorporation of the compound into material formulations and assessing their properties .
  • Results : Enhanced material properties have been observed, which could lead to new applications in various industries .

Application 15: Coordination Complexes

  • Summary : The ligating properties of the compound are utilized to form coordination complexes with transition metals, which have significant implications in catalysis and materials science .
  • Methods : The compound is reacted with metal ions, and the resulting complexes are characterized using various techniques .
  • Results : The complexes formed have been studied for their potential uses in various fields, including catalysis .

properties

IUPAC Name

[3-(carbamothioylamino)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c9-7(13)11-5-2-1-3-6(4-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMVHTFOYWAHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180577
Record name Urea, 1,1'-m-phenylenebis(2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Phenylene-bis(2-thiourea)

CAS RN

2591-01-7
Record name Urea, 1,1'-m-phenylenebis(2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1,1'-m-phenylenebis(2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2591-01-7
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